2-bromo-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]benzohydrazide
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Overview
Description
2-bromo-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]benzohydrazide is an organic compound with the molecular formula C16H15BrN2O3 and a molecular weight of 363.214 g/mol . This compound is part of a class of hydrazones, which are known for their diverse biological activities and applications in various fields of research.
Preparation Methods
The synthesis of 2-bromo-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]benzohydrazide typically involves the condensation reaction between 2-bromobenzohydrazide and 3-ethoxy-4-hydroxybenzaldehyde . The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization.
Chemical Reactions Analysis
2-bromo-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles in the presence of suitable catalysts.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-bromo-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]benzohydrazide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-bromo-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
2-bromo-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]benzohydrazide can be compared with other hydrazone derivatives, such as:
- 3-bromo-N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide
- 4-bromo-N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide
These compounds share similar structural features but differ in their specific substituents and biological activities.
Properties
CAS No. |
359798-27-9 |
---|---|
Molecular Formula |
C16H15BrN2O3 |
Molecular Weight |
363.21 g/mol |
IUPAC Name |
2-bromo-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C16H15BrN2O3/c1-2-22-15-9-11(7-8-14(15)20)10-18-19-16(21)12-5-3-4-6-13(12)17/h3-10,20H,2H2,1H3,(H,19,21)/b18-10+ |
InChI Key |
ZUZVQTKVXFUXBJ-VCHYOVAHSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=CC=C2Br)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CC=C2Br)O |
Origin of Product |
United States |
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